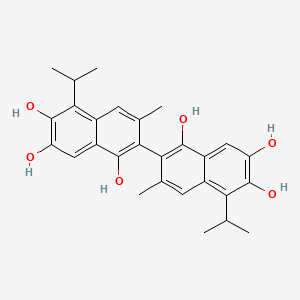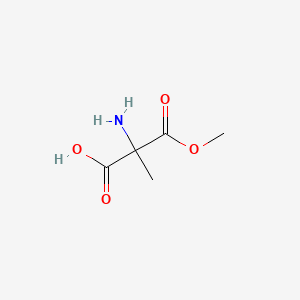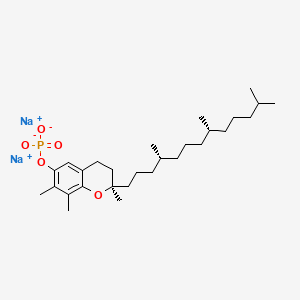![molecular formula C23H27N3O4 B560745 [4-[2-(dimethylamino)ethylcarbamoyl]phenyl] 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate CAS No. 110009-53-5](/img/structure/B560745.png)
[4-[2-(dimethylamino)ethylcarbamoyl]phenyl] 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[2-(dimethylamino)ethylcarbamoyl]phenyl] 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of [4-[2-(dimethylamino)ethylcarbamoyl]phenyl] 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate involves multiple steps. One common synthetic route includes the Fischer indole cyclization, which is a well-known method for constructing indole rings . The reaction typically involves the use of glacial acetic acid and concentrated hydrochloric acid as catalysts . Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents used in these reactions include palladium acetate, potassium permanganate, and chromium trioxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
[4-[2-(dimethylamino)ethylcarbamoyl]phenyl] 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of [4-[2-(dimethylamino)ethylcarbamoyl]phenyl] 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. As an indole derivative, it can inhibit the activity of enzymes like myeloperoxidase, which plays a role in inflammatory processes . The compound may also interact with various receptors in the body, modulating biological pathways involved in disease progression .
Comparación Con Compuestos Similares
Similar compounds to [4-[2-(dimethylamino)ethylcarbamoyl]phenyl] 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
5-Methoxy-2-methylindole: An indole derivative used in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Propiedades
Número CAS |
110009-53-5 |
|---|---|
Fórmula molecular |
C23H27N3O4 |
Peso molecular |
409.486 |
Nombre IUPAC |
[4-[2-(dimethylamino)ethylcarbamoyl]phenyl] 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C23H27N3O4/c1-15-19(20-13-18(29-4)9-10-21(20)25-15)14-22(27)30-17-7-5-16(6-8-17)23(28)24-11-12-26(2)3/h5-10,13,25H,11-12,14H2,1-4H3,(H,24,28) |
Clave InChI |
YAGYUHIIANTBNA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)OC3=CC=C(C=C3)C(=O)NCCN(C)C |
Sinónimos |
5-Methoxy-2-methyl-1H-indole-3-acetic acid 4-[[[2-(dimethylamino)ethyl]amino]carbonyl]phenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine;methanesulfonic acid](/img/structure/B560673.png)






